Alectrol
Description
Historical Context of Discovery and Initial Characterization
The investigation into alectrol began with the observation of its biological activity. It was first isolated from the root exudates of the cowpea (Vigna unguiculata) and identified as a potent germination stimulant for the parasitic weeds Alectra vogelii and Striga gesnerioides. frontiersin.orgnih.gov In 1992, a proposed structure for this compound was put forward based on a detailed comparison of its spectroscopic data with that of strigol (B1235375), another well-known germination stimulant. frontiersin.orgnih.govfrontiersin.org Subsequently, this compound was also identified in the root exudates of red clover (Trifolium pratense), where it was found alongside orobanchol (B1246147). frontiersin.orgfrontiersin.org These initial findings established this compound as an important signaling molecule in the context of plant parasitism.
Evolution of Structural Assignment and Definitive Elucidation
The path to determining the precise chemical structure of this compound was complex and involved several revisions. The structure initially proposed in 1992 was later challenged. researchgate.net Synthetic studies aimed at preparing compounds with the proposed this compound structure yielded products whose spectroscopic data did not match the natural compound, indicating the initial assignment was incorrect. researchgate.net
A breakthrough came when this compound was re-isolated from both cowpea and red clover, allowing for more detailed analysis. frontiersin.orgnih.gov It was then suggested that this compound was an acetylated derivative of orobanchol. frontiersin.orgnih.gov However, a synthetic version of this proposed structure failed to induce the expected germination in Striga gesnerioides seeds, adding another layer of complexity. frontiersin.orgnih.gov
The definitive, genuine structure of this compound was finally established in 2011. frontiersin.orgnih.govfrontiersin.org Through rigorous analysis, it was confirmed to be (+)-orobanchyl acetate (B1210297), an acetate derivative of orobanchol. thegoodscentscompany.comnih.govoup.com This conclusive elucidation was critical for understanding its specific biological activity and its relationship to other compounds in its chemical family.
Classification within the Strigolactone (SL) Chemical Family
This compound is classified as a canonical strigolactone (SL), a class of plant hormones derived from the carotenoid biosynthetic pathway. frontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.net Structurally, canonical strigolactones are characterized by a tricyclic lactone (the ABC-ring system) linked via an enol ether bridge to a butenolide moiety (the D-ring). frontiersin.orgnih.govoup.com
The definitive structural determination of this compound and its parent compound, orobanchol, was a pivotal moment in the study of strigolactones. It allowed for the classification of canonical SLs into two primary subgroups based on the stereochemistry of their C-ring: the strigol-type and the orobanchol-type. frontiersin.orgnih.gov this compound, as an acetate of orobanchol, belongs to the orobanchol-type, which is defined by a specific (3aS,8bR) configuration at the junction of the B and C rings. nih.gov This classification has been fundamental to studying the biosynthesis and structure-activity relationships across the diverse strigolactone family. frontiersin.org
Data Tables
Table 1: Key Milestones in this compound Research
| Year | Milestone | Key Finding/Event | Reference(s) |
|---|---|---|---|
| 1992 | Initial Isolation and Proposal | This compound isolated from cowpea root exudates; a structure is proposed based on spectroscopic comparison with strigol. | frontiersin.orgnih.govfrontiersin.org |
| 1998 | Further Isolation | This compound, along with orobanchol, is isolated from the host plant red clover. | frontiersin.orgacs.org |
| 1999 | Structural Disproof | Synthetic studies demonstrate that the initially proposed structure for this compound is incorrect. | researchgate.net |
| 2008 | Re-isolation and Re-evaluation | This compound is independently re-isolated from red clover and cowpea, leading to its proposed structure as an acetylated product of orobanchol. | frontiersin.orgnih.gov |
Table 2: Chemical Identifiers for this compound
| Identifier Type | Identifier | Reference(s) |
|---|---|---|
| Systematic Name | [(3E,3aR,4R,8bR)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-2-oxo-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-4-yl] acetate | nih.gov |
| Common Synonyms | Orobanchyl acetate, (+)-Orobanchyl acetate | thegoodscentscompany.comnih.govnih.gov |
| ChEBI ID | CHEBI:2565 | ebi.ac.uk |
| PubChem CID | 54754035 | nih.gov |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Orobanchol |
| Orobanchyl acetate |
| Strigol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3E,3aR,8bS)-8a-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-5,6,7,8b-tetrahydro-3aH-indeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C19H22O6/c1-10-7-14(24-16(10)20)23-9-13-12-8-11-5-4-6-18(2,3)19(11,22)15(12)25-17(13)21/h7-9,12,14-15,22H,4-6H2,1-3H3/b13-9+/t12-,14-,15+,19?/m1/s1 |
InChI Key |
FIKOOQXJBAJJSE-YTQTXRHFSA-N |
SMILES |
CC1=CC(OC1=O)OC=C2C3C=C4CCCC(C4(C3OC2=O)O)(C)C |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3C=C4CCCC(C4([C@H]3OC2=O)O)(C)C |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3C=C4CCCC(C4(C3OC2=O)O)(C)C |
Synonyms |
alectrol |
Origin of Product |
United States |
Biosynthesis of Alectrol
Precursor Pathways: Carotenoid Metabolism
The biosynthetic foundation of all strigolactones, including Alectrol, is laid within the carotenoid pathway. nih.gov The journey begins with all-trans-β-carotene, a C40 tetraterpenoid pigment ubiquitous in photosynthetic tissues. oup.comscienceopen.com Genetic and biochemical studies have definitively established that the entire carbon skeleton of strigolactones is derived from this precursor. nih.gov The initial steps of the pathway are localized within the plastids, where a pool of carotenoids is maintained for various physiological functions, including photosynthesis and the synthesis of signaling molecules like abscisic acid and strigolactones. nih.govresearchgate.net The commitment of β-carotene to the strigolactone pathway marks the first crucial juncture in the biosynthesis of this compound. cabidigitallibrary.org
Enzymatic Machinery and Catalytic Steps
The conversion of all-trans-β-carotene into the core strigolactone structure is a multi-step process orchestrated by a conserved set of enzymes. This enzymatic cascade involves isomerization, cleavage, and oxidative modifications, each catalyzed by specific protein families.
Isomerization by Carotenoid Isomerase (e.g., DWARF27)
The first committed step in the biosynthesis of this compound is the stereospecific isomerization of all-trans-β-carotene to 9-cis-β-carotene. cabidigitallibrary.org This reversible reaction is catalyzed by the β-carotene isomerase DWARF27 (D27), an iron-containing protein. scienceopen.comnih.govoup.com The conversion to the 9-cis isomer is critical as the subsequent enzyme in the pathway exhibits strict stereospecificity. oup.comnih.gov The D27 enzyme is considered a key entry point into strigolactone synthesis, and its activity is a prerequisite for the formation of the central precursor, carlactone (B12838652). scienceopen.comresearchgate.net
Cleavage by Carotenoid Cleavage Dioxygenases (e.g., CCD7, CCD8)
Following isomerization, the 9-cis-β-carotene molecule undergoes sequential cleavage by two related carotenoid cleavage dioxygenases (CCDs). oup.comapsnet.org
First, CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), also known as MAX3 in Arabidopsis, cleaves 9-cis-β-carotene at the C9'-C10' double bond. oup.commdpi.com This stereospecific cleavage yields two products: 9-cis-β-apo-10′-carotenal (a C27 apocarotenoid) and β-ionone (a C13 cyclic ketone). oup.com
Next, CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8), also known as MAX4 in Arabidopsis, acts on the 9-cis-β-apo-10′-carotenal. apsnet.orgmdpi.com CCD8 performs a unique combination of reactions, including further cleavage and intramolecular rearrangement, to form carlactone. nih.govcabidigitallibrary.org Carlactone is the pivotal C19 intermediate and the immediate precursor to the diverse family of strigolactones. cabidigitallibrary.orgnih.gov It already contains the characteristic enol-ether bridge and the butenolide D-ring found in all strigolactones. nih.govfrontiersin.org
| Enzyme | Gene (Example Organism) | Substrate | Product(s) | Localization |
| DWARF27 (D27) | Oryza sativa (Rice) | all-trans-β-carotene | 9-cis-β-carotene | Plastid |
| CCD7 | Arabidopsis thaliana (MAX3) | 9-cis-β-carotene | 9-cis-β-apo-10′-carotenal + β-ionone | Plastid |
| CCD8 | Arabidopsis thaliana (MAX4) | 9-cis-β-apo-10′-carotenal | Carlactone | Plastid |
Oxidative Modifications by Cytochrome P450 Monooxygenases (e.g., MAX1 homologs, CYP722C)
The core biosynthetic pathway yields carlactone in the plastid, which is then thought to be exported to the cytoplasm for further modifications. biologists.com These subsequent steps are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and are responsible for the vast structural diversity observed among strigolactones. nih.govresearchgate.net
A key family of enzymes in this stage is the CYP711A subfamily, homologs of MORE AXILLARY GROWTH 1 (MAX1) from Arabidopsis. researchgate.netnih.gov MAX1 and its homologs catalyze the oxidation of carlactone to carlactonoic acid. biologists.comnih.gov This intermediate is a branching point for the synthesis of various strigolactones. oup.com
From carlactonoic acid, different pathways lead to the formation of canonical strigolactones (possessing the typical ABC-ring structure) and non-canonical strigolactones. oup.comresearchgate.net this compound, identified as (+)-orobanchyl acetate (B1210297), is a canonical strigolactone. thegoodscentscompany.comnih.govnih.gov Its synthesis involves the formation of orobanchol (B1246147). In some plants, the conversion of carlactonoic acid to orobanchol is catalyzed by another cytochrome P450, CYP722C. nih.govplantae.org This enzyme can directly catalyze the BC-ring closure to form orobanchol. nih.gov The final step to yield this compound is the acetylation of the orobanchol molecule.
Diversification of Strigolactone Biosynthetic Routes to this compound and Related Compounds
While the initial steps of the pathway to carlactone are highly conserved, the downstream modifications exhibit significant variation across plant species, leading to a wide array of strigolactone structures. oup.comfrontiersin.org This diversification is largely driven by the evolution and sub-functionalization of cytochrome P450 families, particularly the MAX1 homologs (CYP711A) and CYP722C enzymes. nih.govfrontiersin.orgoup.com
For instance, in rice, two different MAX1 homologs catalyze distinct, sequential steps: one converts carlactone to ent-2′-epi-5-deoxystrigol, and another converts this product to orobanchol. wur.nl In contrast, studies in tomato have shown that a CYP722C enzyme can directly convert carlactonoic acid to orobanchol, bypassing other intermediates. nih.gov This highlights the existence of species-dependent biosynthetic pathways. nih.gov
The synthesis of this compound, as orobanchyl acetate, represents a further layer of chemical diversification, where a final modification (acetylation) occurs after the core strigolactone skeleton is formed. nih.gov This structural tailoring likely fine-tunes the biological activity and stability of the molecule, adapting it for specific signaling roles within the plant or in the rhizosphere. frontiersin.org The specific enzymes responsible for this final acetylation step are an area of ongoing research.
Molecular Mechanisms of Alectrol Action
Receptor-Mediated Perception and Signal Initiation
The perception of Alectrol is the initial and critical step in its signaling pathway. This process is mediated by a specific class of receptors that recognize the this compound molecule and initiate a cascade of intracellular events.
The receptors for strigolactones, including this compound, are members of the α/β hydrolase superfamily of proteins. In non-parasitic plants, the primary receptor is DWARF14 (D14), while in parasitic plants like Striga hermonthica, a family of homologous proteins known as HYPOSENSITIVE TO LIGHT (HTLs) or ShHTLs fulfill this role.
These receptors possess a canonical α/β hydrolase fold, characterized by a central β-sheet surrounded by α-helices. A key feature of these receptors is a conserved catalytic triad (B1167595), typically composed of serine, histidine, and aspartate residues, located within a hydrophobic ligand-binding pocket. The structure of this pocket is flexible, allowing it to accommodate various strigolactone molecules. In Arabidopsis, the active site of the D14 receptor is formed by a triad of Ser97, His247, and Asp218. The specificity of different receptors for various strigolactones is determined by subtle variations in the amino acid residues lining this binding pocket. For instance, in ShHTL7, a receptor from the parasitic plant Striga hermonthica, residues such as L124, M139, and T142 contribute to a larger binding pocket, enabling it to recognize a broader range of strigolactones with high sensitivity. nih.gov
This compound and other strigolactones are characterized by a labile enol ether bridge that connects the tricyclic lactone (ABC rings) to a butenolide ring (D-ring). The hydrolysis of this enol ether bridge by the catalytic activity of the D14/ShHTL receptor is a crucial step in signal transduction. frontiersin.org
Upon binding of this compound to the receptor's active site, the catalytic triad facilitates the cleavage of the enol ether bond. This enzymatic reaction is believed to generate a covalently linked intermediate between the D-ring of this compound and the serine residue of the catalytic triad. repec.org This covalent modification induces a significant conformational change in the receptor protein. This "activated" conformation is essential for the receptor to interact with downstream signaling partners, thereby initiating the intracellular signal transduction cascade. While the hydrolysis is a key event, the precise timing and its exact role in triggering the signaling complex formation are subjects of ongoing research, with some models suggesting that the intact this compound molecule may initially trigger the association with downstream components. frontiersin.org
Downstream Intracellular Signal Transduction
Following receptor activation, the this compound signal is transduced within the cell through a series of protein-protein interactions and subsequent protein degradation, ultimately leading to changes in gene expression.
The activated this compound-D14 complex recruits an F-box protein named DWARF3 (D3) in rice or its ortholog MORE AXILLARY GROWTH 2 (MAX2) in Arabidopsis. biologists.com D3/MAX2 is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, a cellular machinery responsible for tagging proteins for degradation.
The formation of the D14-Alectrol-D3/MAX2 complex then facilitates the recruitment of a family of transcriptional repressor proteins known as DWARF53 (D53) in rice or SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins (specifically SMXL6, SMXL7, and SMXL8 in Arabidopsis) in other plants. biologists.com These D53/SMXL proteins function as key negative regulators of the strigolactone signaling pathway. In the absence of this compound, they are active and suppress the expression of downstream target genes.
The assembly of the D14-Alectrol-D3/MAX2-D53/SMXL complex brings the D53/SMXL repressor proteins into close proximity with the SCF E3 ubiquitin ligase. This leads to the polyubiquitination of the D53/SMXL proteins. Polyubiquitination is a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the tagged proteins. researchgate.net
The degradation of the D53/SMXL repressors relieves their inhibitory effect on downstream transcription factors, allowing for the expression of this compound-responsive genes. This targeted proteolysis is a central event in strigolactone signaling.
Signal deactivation is, in part, achieved through a negative feedback loop involving the degradation of the D14 receptor itself. After initiating the signaling cascade, the D14 protein is also targeted for degradation by the proteasome in a manner that is dependent on D3/MAX2. repec.org This ensures that the signaling response is transient and tightly regulated.
Molecular and Cellular Responses Induced by this compound
The degradation of D53/SMXL repressors unleashes a transcriptional cascade that results in various molecular and cellular responses, mediating the physiological effects of this compound.
One of the primary molecular responses is the upregulation of transcription factors that control plant architecture. A key target is the BRANCHED1 (BRC1) gene, which encodes a TCP transcription factor that acts as a local inhibitor of axillary bud outgrowth. biologists.com The removal of D53/SMXL repressors leads to increased BRC1 expression, which in turn suppresses shoot branching. Other downstream target genes include TCP DOMAIN PROTEIN 1 (TCP1) and PRODUCTION OF ANTHOCYANIN PIGMENT 1 (PAP1), which are involved in leaf development and anthocyanin biosynthesis, respectively. frontiersin.orgnih.gov
At the cellular level, this compound signaling influences auxin transport by modulating the localization of PIN-FORMED (PIN) auxin efflux carriers. This crosstalk with the auxin pathway is crucial for the regulation of shoot branching and root development. Additionally, this compound has been shown to promote root hair elongation and to play a role in the plant's response to nutrient availability, particularly phosphate (B84403).
Data Tables
Table 1: Key Protein Components in the this compound Signaling Pathway
| Protein Component | Protein Family/Type | Function in this compound Signaling |
| DWARF14 (D14) / ShHTLs | α/β Hydrolase | This compound receptor; binds and hydrolyzes this compound to initiate signaling. |
| D3 / MAX2 | F-box Protein | Component of an SCF E3 ubiquitin ligase; recruits D53/SMXLs for ubiquitination. |
| D53 / SMXLs | Transcriptional Repressor | Negative regulators of the pathway; their degradation activates downstream gene expression. |
| BRC1 | TCP Transcription Factor | Downstream target; inhibits axillary bud outgrowth. |
Table 2: Binding Affinities of the Synthetic Strigolactone 5DS to Various ShHTL Receptors from Striga hermonthica
| Receptor | Dissociation Constant (Kd) in µM |
| ShHTL4 | 0.67 |
| ShHTL5 | 3.83 |
| ShHTL6 | 0.78 |
| ShHTL7 | 0.91 |
| ShHTL8 | 2.90 |
| ShHTL9 | 1.46 |
| ShHTL10 | 0.18 |
| ShHTL11 | 0.04 |
Data sourced from a study on the molecular basis of ligand sensitivity in Striga receptors.
Biological Roles and Physiological Significance of Alectrol
Induction of Parasitic Plant Seed Germination
Alectrol is a potent germination stimulant for seeds of certain obligate root parasitic plants, particularly those belonging to the Orobanchaceae family nih.govnih.gov. These parasitic plants, such as Striga and Orobanche species, have minimal seed reserves and rely on chemical signals from host roots to initiate germination, ensuring they only germinate when a host is nearby nih.govnih.gov.
Specificity and Efficacy Against Orobanchaceae Species (e.g., Striga spp., Orobanche spp., Alectra vogelii)
This compound has been identified as a germination stimulant for several Orobanchaceae species. It was originally found to stimulate the germination of Striga gesnerioides and Alectra vogelii from cowpea root exudates nih.govresearchgate.netuva.nl. It has also been shown to induce germination in Orobanche minor from red clover and soybean nih.govwur.nlnih.gov. While strigolactones, including this compound, are generally effective germination stimulants for Striga and Orobanche species, the level of response can vary depending on the parasitic plant species and the host plant producing the stimulant wur.nlgoogle.com. For instance, a study showed varying germination percentages of Alectra vogelii induced by root exudates from different crop genotypes, with cowpea and groundnut showing higher efficacy compared to sorghum and maize researchgate.netresearchgate.net.
Table 1: Germination Percentage of Alectra vogelii Induced by Root Exudates of Different Crops
| Crop Genotype | Germination Percentage (%) |
| Cowpea (IT18) | 72-80 |
| Cowpea (CBC2) | 72-80 |
| Cowpea (CBC3) | 72-80 |
| Groundnut (Nyanda) | 72 |
| Pearl Millet | 62 |
| Sorghum | 29.6 |
| Maize | 24.5 |
| Distilled Water | 0 |
Note: Data is representative and based on findings from research studies researchgate.netresearchgate.net. Actual percentages may vary depending on experimental conditions and specific genotypes.
Mechanistic Insights into Host-Parasite Chemical Communication
The germination of parasitic plant seeds in response to host-derived strigolactones like this compound is a critical step in the host-parasite interaction nih.govnih.govwur.nl. This chemical communication ensures that the parasite germinates only when a potential host is in close proximity nih.govnih.gov. The seeds of Striga and Orobanche species require a period of preconditioning in a moist and warm environment before they become responsive to these germination stimulants nih.govgoogle.com. Upon perception of strigolactones, a signal transduction pathway is activated within the parasitic seed, leading to germination researchgate.netmdpi.com. The concentration of strigolactones in the rhizosphere is highest near the host roots, potentially creating a concentration gradient that might also guide the growth of the parasitic plant radicle towards the host nih.govgoogle.com. The perception of strigolactones by parasitic plants is mediated by specific receptors, such as KAI2d proteins mdpi.com.
Promotion of Arbuscular Mycorrhizal Fungi (AMF) Symbiosis
Beyond its role in parasitic plant germination, this compound, as a strigolactone, also acts as a signaling molecule that promotes symbiotic relationships between plants and arbuscular mycorrhizal fungi (AMF) mdpi.combbrc.in. AMF are beneficial soil fungi that form mutualistic associations with the roots of most plant species, enhancing nutrient uptake, particularly phosphorus bbrc.inresearchgate.net.
Stimulation of Hyphal Branching and Mycorrhizal Colonization
Strigolactones, including this compound, are recognized as "branching factors" that stimulate extensive hyphal branching of AMF in the rhizosphere researchgate.netuni-kassel.dedntb.gov.uadntb.gov.ua. This increased branching is crucial for the successful colonization of plant roots by AMF researchgate.net. The hyphae of AMF show enhanced proliferation in the vicinity of host roots that exude strigolactones researchgate.net. This stimulation occurs at very low concentrations of strigolactones, indicating a highly sensitive perception system in AMF tandfonline.comresearchgate.net.
Ecological Significance in Plant-Fungal Mutualisms
The ability of this compound and other strigolactones to promote AMF symbiosis highlights their ecological significance in mediating beneficial plant-fungal interactions mdpi.combbrc.in. This mutualism is vital for nutrient cycling and plant health, especially in nutrient-poor soils bbrc.inresearchgate.net. The exudation of strigolactones by plant roots attracts AMF, facilitating the formation of the symbiotic structure that allows for the exchange of nutrients, with the plant providing carbohydrates and the fungus providing phosphorus and other minerals bbrc.inresearchgate.net. The production and exudation of strigolactones can be influenced by nutrient availability, with low phosphorus levels often stimulating their production, thereby promoting AMF symbiosis which helps the plant acquire more phosphorus uva.nl.
Phytohormonal Regulation of Plant Architecture
Strigolactones, including this compound, function as a novel class of plant hormones involved in regulating various aspects of plant growth and development, collectively influencing plant architecture mdpi.combbrc.innih.gov.
Inhibition of Shoot Branching and Axillary Bud Outgrowth
One of the well-established roles of strigolactones, including this compound, is the inhibition of shoot branching and axillary bud outgrowth mdpi.comwikipedia.orgnih.govmdpi.com. This function is crucial for shaping plant architecture, influencing the number of tillers in grasses like rice and the branching pattern in dicots such as pea and Arabidopsis nih.govmdpi.com. Studies using highly branched mutants, deficient in strigolactone biosynthesis or signaling, have provided significant evidence for this inhibitory role wikipedia.orgnih.govmdpi.com. Application of synthetic strigolactone analogs can often restore the wild-type branching phenotype in biosynthesis mutants mdpi.com. This suggests that this compound, as a naturally occurring strigolactone, contributes to the plant's control over its above-ground structure by suppressing the development of lateral branches mdpi.commdpi.com.
Interplay with Other Endogenous Phytohormone Signaling Pathways (e.g., Auxin)
Strigolactones interact with other phytohormones, particularly auxin, in regulating plant development, including shoot branching mdpi.comoup.comnih.govencyclopedia.pub. The interaction between auxin and strigolactones is complex and involves feedback loops nih.govencyclopedia.pub. Auxin, primarily synthesized in the shoot apex, moves downwards and influences strigolactone biosynthesis by upregulating the expression of genes involved in the pathway frontiersin.orgnih.gov. Strigolactones, in turn, affect auxin transport and distribution within the plant mdpi.comoup.comnih.govencyclopedia.pub. The "auxin canalization model" proposes that strigolactones modulate polar auxin transport by affecting the levels or localization of PIN-FORMED (PIN) auxin efflux carrier proteins in the stem, thereby influencing auxin flow into axillary buds mdpi.comoup.comnih.govencyclopedia.pub. While strigolactones can repress bud outgrowth in an auxin-dependent manner by influencing auxin transport, research also suggests they can act downstream of auxin signaling, directly within buds, to inhibit their outgrowth mdpi.comencyclopedia.pub. This involves promoting the expression of genes like BRANCHED1 (BRC1), which encodes a transcription factor that represses bud development mdpi.comnih.gov. This intricate interplay between this compound and auxin, along with potential interactions with other hormones like cytokinins, fine-tunes plant architecture in response to developmental and environmental signals mdpi.commassey.ac.nzmdpi.com.
Contributions to Plant Responses to Abiotic and Biotic Stresses
Strigolactones, including this compound, play a role in plant responses to various abiotic and biotic stresses mdpi.comfrontiersin.org. Their biosynthesis and exudation can be influenced by environmental conditions, such as nutrient availability frontiersin.orgoup.comresearchgate.net. For instance, phosphate (B84403) deficiency is known to increase strigolactone levels in roots and root exudates, which is correlated with inhibited shoot branching under these conditions frontiersin.orgnih.govoup.comresearchgate.net. This response is thought to be an adaptive mechanism to optimize nutrient foraging and utilization frontiersin.orgnih.govoup.com.
Beyond nutrient stress, strigolactones are increasingly recognized for their involvement in broader stress responses mdpi.comfrontiersin.org. They can influence root architecture, which is critical for water and nutrient uptake under stress conditions oup.comresearchgate.net. Furthermore, strigolactones mediate symbiotic interactions with arbuscular mycorrhizal (AM) fungi, which can enhance plant tolerance to various stresses, including drought, salinity, and pathogen attack mdpi.comfrontiersin.orgplos.orgsvc.ac.in. While the direct role of this compound in mediating specific abiotic or biotic stress responses is an active area of research, its classification as a strigolactone strongly suggests its participation in these complex plant defense and adaptation mechanisms mdpi.comfrontiersin.orgsvc.ac.inmdpi.com.
Involvement in Allelopathic Interactions within the Rhizosphere
This compound's initial identification was linked to its function as a germination stimulant for root parasitic plants, particularly those from the Striga and Orobanche genera nih.govmdpi.comwikipedia.orgthegoodscentscompany.comcabidigitallibrary.org. These parasitic weeds pose a significant threat to agricultural crops, and their seeds can remain dormant in the soil for years, germinating only upon sensing specific chemical signals, such as strigolactones, exuded by the roots of host plants mdpi.comwikipedia.orgcabidigitallibrary.org. This compound, as (+)-orobanchyl acetate (B1210297), is a potent germination stimulant for Orobanche minor and Striga gesnerioides nih.govcabidigitallibrary.orgresearchgate.net. This allelopathic effect, where one plant releases chemicals that affect another, highlights a detrimental interaction for the host plant from an agricultural perspective researchgate.nettandfonline.comtandfonline.com.
However, strigolactones also mediate beneficial allelopathic interactions in the rhizosphere, notably by promoting the hyphal branching of arbuscular mycorrhizal (AM) fungi mdpi.comwikipedia.orgfrontiersin.orgplos.orgmdpi.com. AM fungi form symbiotic relationships with the majority of land plants, enhancing nutrient uptake, particularly phosphate, in exchange for plant carbohydrates frontiersin.orgplos.orgmdpi.com. Strigolactones released by plant roots act as signaling molecules that attract and stimulate the growth and branching of AM fungal hyphae, facilitating the establishment of this mutually beneficial symbiosis wikipedia.orgfrontiersin.orgplos.orgmdpi.com. Thus, this compound participates in the complex chemical communication network in the rhizosphere, influencing both detrimental interactions with parasitic weeds and beneficial symbioses with mycorrhizal fungi mdpi.commdpi.com.
Synthetic Chemistry and Analog Design of Alectrol and Strigolactones
Methodologies for Total Synthesis of Alectrol and its Stereoisomers
The total synthesis of this compound and its stereoisomers is a challenging endeavor due to the molecule's complex tetracyclic structure and multiple stereocenters. Early research in strigolactone synthesis, including tentative structures of Orobanchol (B1246147) and this compound, was reported in the late 1990s. scite.ai
A common strategy in the synthesis of strigolactones and their analogs involves the coupling of an appropriately substituted ABC-ring precursor with a D-ring synthon, typically a butenolide derivative. iupac.org For this compound, which is (+)-orobanchyl acetate (B1210297), the synthesis would involve constructing the tricyclic core and attaching the acetylated butenolide moiety with the correct stereochemistry.
Enantioselective synthesis is crucial for obtaining specific stereoisomers, as stereochemistry significantly impacts biological activity. unito.itresearchgate.netnih.govacs.org Methods for achieving enantiopurity in strigolactone synthesis have included the resolution of key intermediates using chiral auxiliaries or enzymatic reactions. iupac.orgru.nl For instance, the resolution of an endo-tricyclic-exo-hydroxy lactone precursor has been employed in the asymmetric synthesis of strigol (B1235375) analogs. iupac.org This approach allows for the preparation of enantiopure building blocks that can then be coupled to form the final strigolactone structure with defined stereochemistry.
Rational Design and Synthesis of this compound Analogs and Mimics
The structural complexity of natural strigolactones has led to the rational design and synthesis of simplified analogs and mimics that retain biological activity. unito.itresearchgate.netnih.gov These synthetic compounds are often more accessible and easier to produce in larger quantities compared to their natural counterparts. nih.gov
Rational design is guided by Structure-Activity Relationship (SAR) studies, aiming to identify the minimal structural requirements for biological function. unito.itresearchgate.netnih.govfrontiersin.orgunito.it Many synthetic analogs retain the bioactive CD-ring portion of the molecule connected to a modified or simplified ABC-ring system, or even lack the ABC-rings entirely. unito.itnih.govfrontiersin.orgnih.govmdpi.commdpi.com
Examples of synthetic strategies include the coupling of a formylated cyclic ketone or lactone with a halo butenolide. oup.com Resorcinol-type strigolactone mimics, related to debranones, have also been synthesized and evaluated for parasitic seed germination activity. acs.org These mimics often feature a methyl-substituted D-ring linked to an arylthiol, aryloxy, or aroyloxy moiety. mdpi.commdpi.com
The synthesis of fluorescent strigolactone mimics has also been reported, which are useful tools for tracking their fate in living organisms. unito.itmdpi.com These mimics may incorporate fluorescent tags, such as 1,8-naphthalimide (B145957) rings, linked to the bioactive furan-2-one moiety. mdpi.com
Structure-Activity Relationship (SAR) Studies for Biological Functionality
SAR studies are fundamental to understanding how the chemical structure of strigolactones and their analogs relates to their biological activity. unito.itnih.govacs.orgresearchgate.netnih.govfrontiersin.orgunito.itnih.govoup.comnih.govnih.govoup.comnii.ac.jp These studies have been instrumental in identifying the key structural features responsible for different biological effects, such as parasitic seed germination stimulation, hyphal branching in arbuscular mycorrhizal fungi, and inhibition of shoot branching. researchgate.netnih.govfrontiersin.orgnih.govoup.comnih.govoup.com
Elucidation of Bioactiphore and Essential Structural Requirements
Extensive SAR studies have revealed that the C-D ring portion of the strigolactone molecule is often considered the bioactiphore, the minimal structural unit required for biological activity. unito.itresearchgate.netnih.govfrontiersin.orgunito.itnih.govoup.comnih.govnih.gov This is supported by the observation that many synthetic analogs lacking the ABC rings but retaining the C-D moiety still exhibit significant biological activity. nih.govfrontiersin.orgnih.gov
Key structural features within the C-D ring system that are essential for activity include the butenolide D-ring connected via an enol ether bridge. iupac.orgfrontiersin.orgnih.gov The α,β-unsaturated carbonyl system within the butenolide ring is also crucial, as it is involved in the interaction with the strigolactone receptor proteins, which are α/β-hydrolases. nih.govoup.combiologists.combiologists.comfrontiersin.orgresearchgate.net These receptors are thought to cleave the strigolactone molecule, and this cleavage is linked to the activation of downstream signaling pathways. nih.govoup.combiologists.combiologists.comfrontiersin.orgresearchgate.net
Modifications to the ABC rings can influence the potency and specificity of the strigolactones, leading to the diverse activities observed among natural and synthetic compounds. nih.govnih.gov For instance, hydroxylation and acetylation patterns on the ABC-ring can affect activity. nih.gov
Impact of Stereochemistry on Biological Potency and Selectivity
Stereochemistry plays a critical role in the biological activity of strigolactones and their analogs. unito.itresearchgate.netnih.govacs.orgresearchgate.netnih.govfrontiersin.orgsolubilityofthings.comnih.govnih.gov Different stereoisomers can exhibit significantly different potencies and even different biological effects. unito.itnih.govacs.orgresearchgate.netnih.gov
Specifically, the stereochemistry at the C-2' position of the D-ring is particularly important for potent biological activity. nih.govacs.orgfrontiersin.orgnih.govoup.com The (2'R) configuration has often been associated with higher activity in various biological assays, including shoot branching inhibition and parasitic seed germination. unito.itnih.govacs.orgoup.com However, some plants have been shown to produce 2'-epi-strigolactones (with the (2'S) configuration), and these can also have biological activity, although sometimes different from the (2'R) isomers. nih.gov
The impact of stereochemistry can vary depending on the specific biological process and the plant species involved, highlighting the complexity of strigolactone perception and signaling. oup.comoup.com
Investigation of Chemical Stability and Degradation Pathways of this compound Derivatives
The chemical stability of strigolactones and their synthetic derivatives is an important consideration for their application in agriculture and research. Strigolactones are known to be relatively labile, particularly the enol ether bridge connecting the C and D rings, which can undergo hydrolysis. nih.gov
The degradation of strigolactones can occur through both enzymatic and non-enzymatic pathways. In plants, strigolactone receptors belonging to the α/β-hydrolase family can cleave the strigolactone molecule as part of the signaling mechanism. nih.govoup.combiologists.combiologists.comfrontiersin.orgresearchgate.net This enzymatic hydrolysis is crucial for initiating downstream events in the strigolactone signaling pathway. nih.govoup.combiologists.combiologists.comfrontiersin.orgresearchgate.net
Chemical stability can be influenced by factors such as pH. Studies on synthetic strigolactone mimics, such as resorcinol-type derivatives, have shown that hydrolysis can occur, with the rate being dependent on pH. acs.org For instance, one study reported that a resorcinol-type mimic underwent complete hydrolysis at pH 8 after 7 days, while approximately half was hydrolyzed at pH 5 in the same timeframe. acs.org
Understanding the degradation pathways of this compound and its derivatives is essential for developing stable formulations and predicting their persistence in the environment and biological systems. Modifications to the chemical structure, such as changing the butenolide lactone D-ring into a lactam, can alter the reactivity towards nucleophiles and potentially improve stability. nih.gov
Advanced Analytical Methodologies in Alectrol Research
Extraction and Purification Techniques from Biological Matrices
The isolation of Alectrol from biological matrices, particularly plant root exudates and tissues, is a critical initial step. nih.gov Root exudates, while a primary source, contain inorganic salts that can interfere with downstream chromatographic analyses. nih.gov Plant tissues present a more complex matrix, requiring removal of numerous interfering organic compounds with similar physicochemical properties to strigolactones. nih.gov
Extraction typically involves organic solvents like ethyl acetate (B1210297). acs.orgtandfonline.com Due to the very low quantities of strigolactones produced by plants (on the order of picograms per plant per day), minimizing losses during the extraction and purification process is paramount to maximize the recovery of the target compounds. nih.gov
Purification protocols are essential to obtain reliable data and simplify the final analysis. nih.gov Solid-phase extraction (SPE) is a common technique employed for purifying strigolactones. nih.gov Unlike the purification of many other phytohormones which might use C18-type or polymer-type sorbents, silica (B1680970) is frequently utilized for strigolactones. nih.gov This choice of stationary phase prevents the use of aqueous solvents, which can enhance strigolactone stability and reduce evaporation times. nih.gov
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are indispensable for determining the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, has been crucial in the structural identification of this compound. Analysis of 1D and 2D NMR spectra enabled the identification of this compound as (+)-orobanchyl acetate. nih.gov Comparison of the 1H-NMR data of naturally isolated this compound with that of synthetic compounds has also been used to confirm its structure. scite.ai
Mass spectrometry (MS) provides vital information regarding the molecular weight and fragmentation pattern of this compound, aiding in structural confirmation. Both Electrospray Ionization Mass Spectrometry (ESI-MS) and Electron Ionization Mass Spectrometry (EI-MS) have been applied in the identification process. nih.gov EI-MS analysis of orobanchyl acetate (this compound) revealed an [M-42]+ ion, which initially led to its recognition as a strigol (B1235375) isomer. nih.gov
Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS), have become powerful tools for the analysis of strigolactones, including this compound, in complex biological samples like root exudates. acs.orgtandfonline.comnih.gov LC/MS/MS allows for the separation, identification, and quantification of multiple strigolactones simultaneously. acs.orgnih.gov Multiple Reaction Monitoring (MRM) is a selective detection mode used in LC/MS/MS that is particularly valuable for analyzing trace amounts of compounds in crude samples. acs.org A specific MRM transition, such as m/z 369 > 272, has been used to monitor strigol isomers, including orobanchol (B1246147), strigol, and this compound, based on their retention times. acs.orgtandfonline.com
Table 1 shows representative retention times for several strigolactones, including this compound, under specific LC/MS/MS conditions.
| Compound | Retention Time (min) | MRM Transition (m/z) |
| Orobanchol | 11.3 | 369 > 272 |
| Strigol | 12.4 | 369 > 272 |
| This compound | 25.2 | 369 > 272 |
Note: This is a representation of data that would ideally be presented as an interactive table in a digital format.
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are employed to investigate the stereochemistry and absolute configuration of chiral molecules like this compound. CD measures the differential absorption of left and right circularly polarized light by a chiral substance. wikipedia.orgutexas.edu Detailed studies involving the CD spectra of naturally occurring this compound re-isolated from biological sources have contributed to confirming its genuine structure. researchgate.net CD analysis can provide insights into the three-dimensional arrangement of atoms in the molecule.
Chromatographic Separation and Quantification Techniques
Chromatographic methods are fundamental for separating this compound from other compounds in a mixture and for its subsequent quantification. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of strigolactones. acs.orgtandfonline.comnih.gov
LC/MS/MS, as discussed earlier, combines the separation power of HPLC with the detection and identification capabilities of MS, making it a highly effective method for both separation and quantification of this compound in complex matrices. acs.orgtandfonline.comnih.gov Typical HPLC conditions for strigolactone separation involve using ODS (C18) columns and mobile phases composed of methanol (B129727) and water. tandfonline.com
Quantification of this compound is often performed using chromatographic methods coupled with appropriate detectors, such as mass spectrometers in LC/MS/MS. acs.orgtandfonline.comnih.gov The external standard method is a common approach for calibrating chromatographic systems for quantification. sci-hub.se However, accurately quantifying this compound has faced challenges, partly due to the limited availability of synthetic standards for precise calibration curves. acs.orgtandfonline.com Despite this, LC/MS/MS methods have been developed that can detect and quantify strigolactones at very low concentrations, in the picogram per microliter range for other strigolactones like strigol and sorgolactone. acs.orgnih.gov
Bioassay Systems for Functional Activity Assessment
Bioassay systems are essential for evaluating the biological activity of this compound and confirming its function as a germination stimulant. acs.orgnih.govresearchgate.netfyonibio.com Bioassay-guided isolation is a strategy where biological activity is used to track and direct the purification of active compounds from complex extracts. tjpr.orgnih.gov
For this compound, the primary bioassay involves testing its ability to induce germination of seeds from parasitic plants like Striga and Orobanche. acs.orgnih.govresearchgate.net These assays typically involve exposing the parasitic plant seeds to solutions containing this compound at various concentrations and monitoring the germination response.
Functional bioassays, including cell-based assays, are broadly used in biological research to assess the efficacy of compounds and understand their mechanisms of action in a biological context. fyonibio.compromega.comsvarlifescience.com While the specific bioassay for this compound's germination stimulant activity is a seed germination assay, the principles of functional bioassays apply to understanding how this compound interacts with the signaling pathways in parasitic plant seeds to trigger germination. These assays measure the biological effect of the compound, providing insights beyond simple binding interactions. fyonibio.comsvarlifescience.com
Theoretical and Computational Approaches in Alectrol Studies
Molecular Modeling and Docking Simulations of Alectrol-Receptor Interactions
Molecular modeling and docking simulations are valuable computational tools used to predict the preferred orientation (binding pose) of a small molecule ligand, such as this compound, to a protein target and to estimate the strength of the interaction. This approach is fundamental in understanding the molecular basis of biological activity and in identifying potential molecular targets.
One study investigating potential drug candidates against hepatocellular carcinoma (HCC) protein targets utilized molecular docking to screen various phytochemicals, including this compound and Sorgolactone. The study identified both Sorgolactone and this compound as promising candidates based on their docking behavior with specific HCC protein targets, namely 6HH1 and 1ZXM. Molecular docking allows for the analysis of atomic-level interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand (this compound) and the amino acid residues within the protein's binding site. These predicted interactions provide insights into how this compound might bind to and potentially modulate the activity of these protein targets. The binding scores obtained from docking simulations are used to rank compounds based on their predicted affinity for the target protein, guiding further investigation.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. These calculations can be used to investigate reaction mechanisms, predict reaction pathways, and determine the energetics and transition states of chemical transformations. While quantum chemical calculations are a powerful tool in chemistry, specific published studies detailing the application of these methods to elucidate the reaction mechanisms involving this compound were not found in the conducted literature search. However, in general chemical research, quantum chemistry can be applied to understand the biosynthesis or degradation pathways of compounds like this compound, particularly focusing on the energetic feasibility and transition states of key enzymatic or non-enzymatic reactions.
Development of Predictive Models for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the structural properties of a set of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds based on their molecular structure. While QSAR is widely used in medicinal chemistry and chemical biology to understand the structural features important for activity and to guide the design of new molecules, specific studies focused on developing QSAR models for this compound or a series of its derivatives were not identified in the literature search. Given that this compound is a strigolactone with known biological activities (e.g., seed germination stimulation) tandfonline.com, QSAR modeling could potentially be applied to a series of this compound analogs to identify the structural determinants of these activities and to design derivatives with enhanced or modified properties.
In Silico Screening and Design of Novel this compound Derivatives
In silico screening and design approaches utilize computational methods to identify potential new lead compounds or to design novel molecules with desired properties. In silico screening involves virtually evaluating large libraries of compounds against a specific target or for a particular activity using methods like molecular docking or QSAR models. De novo design, on the other hand, involves computationally building new molecules atom by atom or fragment by fragment within a binding site or based on desired physicochemical properties.
Future Perspectives and Agricultural Research Applications
Strategies for Sustainable Agricultural Practices
Alectrol's involvement in rhizosphere communication and plant development provides a basis for developing environmentally friendly approaches to crop management. mdpi.comuq.edu.aumdpi.comnih.gov
Development of Suicidal Germination Agents for Parasitic Weed Management
Parasitic weeds from the Striga and Orobanche genera pose a significant threat to global crop production, causing devastating yield losses. mdpi.comtandfonline.com These weeds rely on host-derived signals, including strigolactones like this compound, to trigger their seed germination. mdpi.comnih.govtandfonline.comgoogle.com The "suicidal germination" strategy leverages this dependency by applying germination stimulants to the soil in the absence of a host crop. mdpi.comtandfonline.com This induces the parasitic seeds to germinate, but without a host to attach to, they die, thereby depleting the seed bank in the soil. mdpi.comtandfonline.com
This compound has been identified as a germination stimulant for Striga gesnerioides and Orobanche minor. thegoodscentscompany.comnih.govgoogle.comwur.nl While natural strigolactones like this compound can be unstable in soil and costly to synthesize, research is focused on developing stable and economically viable synthetic analogs that mimic this compound's germination-inducing activity. oup.comtandfonline.com These synthetic mimics hold potential as effective agents for suicidal germination strategies. oup.comgoogle.comwur.nl
Enhancing Crop Nutrient Use Efficiency through Mycorrhization Modulation
Arbuscular mycorrhizal (AM) fungi form symbiotic relationships with the roots of most agricultural crops, enhancing nutrient and water uptake, particularly phosphorus. mdpi.comsvc.ac.inzalf.depensoft.net Strigolactones, including this compound, act as signaling molecules that promote the hyphal branching of AM fungi in the rhizosphere, facilitating the establishment of this beneficial symbiosis. mdpi.comoup.commdpi.comsvc.ac.inpensoft.netfrontiersin.orgresearchgate.net
By modulating the levels of strigolactones or applying this compound-based compounds, it may be possible to enhance AM fungal colonization in crop roots. mdpi.comoup.comsvc.ac.in This enhanced mycorrhization can lead to improved nutrient acquisition by crops, potentially reducing the need for synthetic fertilizers and contributing to more sustainable nutrient management practices. mdpi.comsvc.ac.inpensoft.net Studies indicate that AM symbiosis is particularly beneficial for nutrient uptake under low nutrient conditions. svc.ac.inpensoft.net
Optimizing Crop Architecture for Increased Yield Potential
Beyond their roles in the rhizosphere, strigolactones are recognized as plant hormones that regulate various aspects of plant development, including shoot branching (tillering) and root architecture. frontiersin.orgmdpi.comfrontiersin.orgresearchgate.netmdpi.comresearchgate.netoup.comnih.gov Strigolactones generally act as inhibitors of shoot branching. researchgate.netmdpi.comresearchgate.net
Manipulating strigolactone levels or signaling can influence crop architecture, potentially leading to optimized plant structures that favor increased yield. mdpi.commdpi.comresearchgate.net For example, controlled reduction in strigolactone signaling can lead to increased tillering in crops like rice and maize, contributing to a higher number of grain-bearing structures. mdpi.com Conversely, in some crops or under specific conditions, reduced branching might be desirable. google.com Research is exploring how this compound and its analogs can be used to fine-tune plant architecture for improved yield potential under different environmental conditions. mdpi.comresearchgate.net
Innovations in Agrochemical Development Based on this compound Scaffolds
The diverse biological activities of this compound make it a valuable lead compound for the development of novel agrochemicals. oup.comuq.edu.aumdpi.com Synthetic analogs of strigolactones, including those based on the this compound scaffold, are being developed to overcome limitations of natural compounds, such as synthesis cost and stability in the soil. oup.comtandfonline.com
These this compound-based agrochemicals could function as plant growth regulators to optimize crop development, as signaling molecules to enhance beneficial microbial interactions, or as targeted agents for parasitic weed control. oup.comuq.edu.aumdpi.com The development of selective strigolactone analogs that target specific receptors or pathways could allow for tailored applications, maximizing desired effects while minimizing unintended consequences. oup.com
Exploration of Undiscovered Biological Functions and Regulatory Pathways
Despite significant progress, the full spectrum of this compound's biological functions and the intricate regulatory networks it is involved in are still being explored. As a strigolactone, this compound participates in complex crosstalk with other plant hormones, such as auxins and cytokinins, influencing various developmental processes. researchgate.netjst.go.jp
Further research is needed to fully elucidate the signaling pathways mediated by this compound, including its perception by plant and microbial receptors and the downstream genetic and physiological responses. frontiersin.orgoup.compensoft.netjst.go.jp Discovering novel biological functions of this compound could unlock additional applications in agriculture, such as enhancing plant resilience to abiotic stresses like drought and salinity, where strigolactones have also been implicated. uq.edu.aumdpi.commdpi.comsvc.ac.infrontiersin.orgoup.com
Advancements in Biosynthetic Engineering for Scalable this compound Production
The limited availability and high cost of isolating natural this compound from plant sources, as well as the complexity of its chemical synthesis, currently hinder its widespread agricultural application. oup.comuq.edu.au Advancements in biosynthetic engineering offer a promising solution for scalable and economic production of this compound and its analogs. uq.edu.au
Metabolic engineering of microorganisms, such as Escherichia coli or yeast, to produce strigolactones has shown potential. uq.edu.aunih.gov By introducing the genes involved in the carotenoid-to-strigolactone biosynthetic pathway, these microbial cell factories could be engineered to produce this compound in a controlled and efficient manner. uq.edu.auoup.comnih.gov Overcoming challenges related to yield, product secretion, and pathway efficiency are key areas of ongoing research in this field. uq.edu.aunih.govresearchgate.net Successful development of scalable biosynthetic routes would make this compound and its derivatives more accessible for research and agricultural use. uq.edu.au
Q & A
Q. What is the correct structural identification of Alectrol, and what analytical methodologies were critical in resolving initial ambiguities?
this compound was initially misassigned due to incomplete spectroscopic and chiroptical data. Its structure was later confirmed as (+)-4-O-acetyl orobanchol through rigorous comparison of nuclear magnetic resonance (NMR) spectra, high-resolution mass spectrometry (HRMS), and Cotton effects in circular dichroism (CD) analysis. Key steps included synthesizing proposed analogs to rule out incorrect configurations and cross-referencing data with structurally related strigolactones (SLs) .
Q. How is this compound biosynthesized in plants, and what experimental approaches validate its pathway?
this compound is synthesized from carlactone (CL) and carlactonoic acid (CLA) in plants like cowpea. Feeding experiments using deuterium-labeled CL and CLA, combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS), traced the conversion of these precursors into this compound. Enzyme inhibition studies and mutant plant lines further confirmed hydroxylation and acetylation steps in its biosynthesis. Notably, 4-deoxyorobanchol (4-DO) was excluded as a precursor due to its lack of conversion in experiments .
Q. What standard methodologies are used to detect and quantify this compound in plant root exudates?
LC-MS/MS is the primary method, with electrospray ionization (ESI) in positive ion mode for sensitivity. Internal standards (e.g., deuterated SL analogs) correct for matrix effects. Detection limits for this compound in hydroponic cultures are typically ~0.1–1.0 nM, requiring pre-concentration via solid-phase extraction (SPE). Key MS/MS transitions (e.g., m/z 399 → 231) are monitored to distinguish this compound from co-eluting SLs .
Q. How do researchers ensure the purity of synthesized this compound analogs for biological assays?
Purity is validated using orthogonal techniques:
- High-performance liquid chromatography (HPLC) with photodiode array detection (PDA) to check for impurities.
- Chiral separation columns to confirm enantiomeric purity.
- Nuclear Overhauser effect spectroscopy (NOESY) to verify stereochemical assignments .
Q. What role does this compound play in plant rhizosphere signaling, and how is this studied experimentally?
this compound functions as a germination stimulant for parasitic plants (e.g., Striga). Researchers use root exudate profiling, parasitic seed germination assays, and transgenic plants with silenced SL biosynthetic genes (e.g., MAX1, D27) to link this compound production to host recognition. Split-root systems and microfluidic chambers isolate localized secretion patterns .
Advanced Research Questions
Q. How can contradictions in proposed biosynthetic pathways of this compound be resolved?
Discrepancies arise when intermediates like 4-DO fail to convert into this compound. Isotopic labeling (e.g., ¹³C/²H tracing) and time-course LC-MS/MS analyses clarify flux direction. Computational modeling of enzyme kinetics (e.g., cytochrome P450 hydroxylases) identifies rate-limiting steps. Mutant complementation studies in Arabidopsis or cowpea can validate candidate enzymes .
Q. What challenges exist in detecting this compound in complex soil matrices, and how are they mitigated?
Soil organic matter interferes with MS detection. Solutions include:
- Accelerated solvent extraction (ASE) with acetone/water mixtures.
- Derivatization (e.g., Girard’s reagent T) to enhance ionization efficiency.
- Stable isotope probing (SIP) with ¹³C-labeled root exudates to track this compound turnover .
Q. How do researchers address the low endogenous concentrations of this compound in functional studies?
Microscale extraction protocols (e.g., nanoscale SPE) minimize sample loss. Sensitive bioassays, such as Striga seed germination in picowell plates, amplify detection. Synchrotron-based infrared microspectroscopy (SIRMS) maps spatial distribution in root tissues without extraction .
Q. What strategies validate the ecological relevance of this compound in field conditions?
Field trials combine soil metatranscriptomics (to monitor microbial degradation) and rhizobox systems with ¹⁵N-labeled this compound to quantify uptake by parasitic plants. Multi-omics correlations (e.g., SL profiles with Striga infestation rates) establish causality .
Q. How can in vitro reconstitution of this compound biosynthesis advance synthetic biology applications?
Cell-free systems using recombinant enzymes (e.g., CYP711 clade P450s) enable stepwise pathway elucidation. Directed evolution of acetyltransferases improves catalytic efficiency for heterologous production in yeast. Flux balance analysis (FBA) optimizes precursor availability in engineered strains .
Methodological Considerations
- Data Contradiction Analysis : When conflicting biosynthetic models arise, triangulate data from mutant studies, isotopic labeling, and in vitro enzyme assays .
- Reproducibility : Document LC-MS parameters (e.g., column type, gradient) and internal standards in supplemental materials to enable cross-lab validation .
- Ethical Reporting : Disclose detection limits and negative results (e.g., failed conversions of 4-DO) to avoid publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
